molecular formula C12H13FO3 B2455119 2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid CAS No. 2024359-30-4

2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid

Cat. No.: B2455119
CAS No.: 2024359-30-4
M. Wt: 224.231
InChI Key: ZBTBLCIDBRXSDZ-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid is an organic compound with the molecular formula C12H13FO3 and a molecular weight of 224.23 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to an oxolane ring, which is further substituted with a carboxylic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid typically involves the reaction of 4-fluorobenzyl bromide with tetrahydrofuran-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. The oxolane ring and carboxylic acid group contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methyl]oxolane-2-carboxylic acid
  • 2-[(4-Bromophenyl)methyl]oxolane-2-carboxylic acid
  • 2-[(4-Methylphenyl)methyl]oxolane-2-carboxylic acid

Uniqueness

2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s reactivity and binding affinity compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]oxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c13-10-4-2-9(3-5-10)8-12(11(14)15)6-1-7-16-12/h2-5H,1,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTBLCIDBRXSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(CC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2024359-30-4
Record name 2-[(4-fluorophenyl)methyl]oxolane-2-carboxylic acid
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